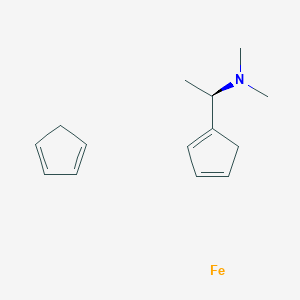
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron is a complex organometallic compound. It is composed of cyclopenta-1,3-diene, a cyclopentadienyl ligand, and an iron center. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene derivatives often involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile . For the specific compound , the preparation typically involves the reaction of cyclopenta-1,3-diene with an appropriate iron precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of substituted cyclopentadiene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various organic and inorganic nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of cyclopentadienone derivatives, while reduction can yield cyclopentane derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene derivatives involves their interaction with various molecular targets and pathways. These compounds can act as ligands, forming complexes with transition metals and influencing their reactivity and stability . The specific pathways and targets depend on the nature of the substituents and the metal center involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a similar cyclopentadienyl ligand.
Ruthenocene: A ruthenium analog of ferrocene with similar structural features.
Manganocene: A manganese analog with comparable reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H21FeN |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C9H15N.C5H6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-6,8H,7H2,1-3H3;1-4H,5H2;/t8-;;/m1../s1 |
InChI-Schlüssel |
FPGWTEWNRFGHLI-YCBDHFTFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC1)N(C)C.C1C=CC=C1.[Fe] |
Kanonische SMILES |
CC(C1=CC=CC1)N(C)C.C1C=CC=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


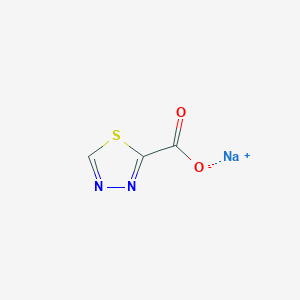
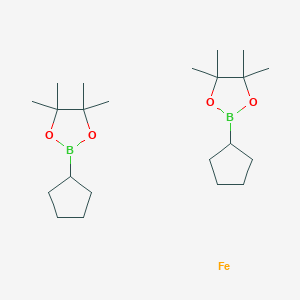
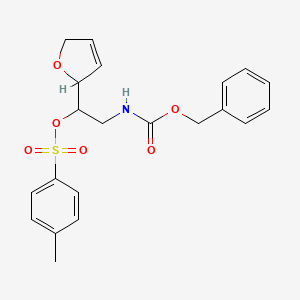
![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)
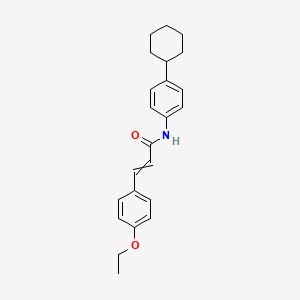
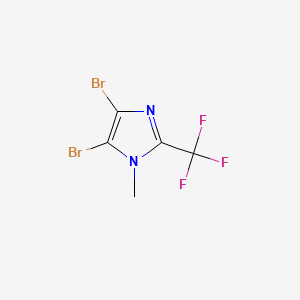
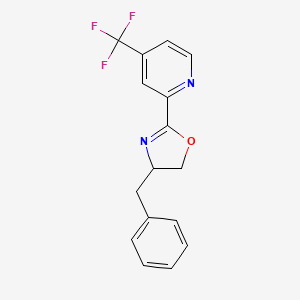
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
